Hentriacontane
Overview
Description
Hentriacontane, also known as untriacontane, is a long-chain alkane hydrocarbon with the molecular formula CH₃(CH₂)₂₉CH₃. It is a solid, waxy substance that is a major component of paraffin wax. This compound is found in various plants, including peas (Pisum sativum), Acacia senegal, and Gymnema sylvestre, and it constitutes about 8-9% of beeswax .
Mechanism of Action
Target of Action
Hentriacontane is a long-chain alkane hydrocarbon . It has been found to exert anti-inflammatory effects by inhibiting the NF-κB pathway . The NF-κB pathway plays a crucial role in immune responses, making it a primary target of this compound .
Mode of Action
It is known to interact with its targets, such as the nf-κb pathway, leading to changes in the body’s inflammatory response . In addition, this compound has been found to work synergistically with other compounds, such as peruvin and 1-nonacosanol, to exert its effects .
Biochemical Pathways
This compound affects the NF-κB pathway, which is involved in immune and inflammatory responses . By inhibiting this pathway, this compound can reduce inflammation and potentially exert other biological effects.
Result of Action
This compound has been found to have anti-inflammatory effects, likely due to its inhibition of the NF-κB pathway . This can result in a reduction in inflammation and potentially other effects related to immune response.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its action, as seen in its synergistic interaction with peruvin and 1-nonacosanol . Additionally, factors such as temperature and pH could potentially affect the stability of this compound.
Biochemical Analysis
Biochemical Properties
Hentriacontane plays a role in biochemical reactions primarily due to its hydrophobic nature. It interacts with various biomolecules, including enzymes and proteins, through hydrophobic interactions. These interactions can influence the structural integrity and function of cell membranes. This compound has been found to interact with enzymes involved in lipid metabolism, such as lipases, which can hydrolyze long-chain alkanes . Additionally, it may interact with proteins that are part of the cell membrane, affecting membrane fluidity and permeability.
Cellular Effects
This compound influences various cellular processes, particularly those related to cell membrane structure and function. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can impact cell signaling pathways, as the integrity and fluidity of the cell membrane are crucial for the proper functioning of membrane-bound receptors and channels. This compound may also influence gene expression by altering the physical properties of the cell membrane, which can affect the localization and activity of transcription factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through hydrophobic interactions with biomolecules. It can integrate into lipid bilayers, altering their physical properties and affecting the function of membrane-bound proteins and enzymes. This compound may also inhibit or activate enzymes involved in lipid metabolism by interacting with their hydrophobic active sites. These interactions can lead to changes in gene expression by affecting the localization and activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to high temperatures or oxidative conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can affect cellular function by altering membrane properties and enzyme activities. These changes can lead to long-term effects on cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane properties and enzyme activities. In some studies, high doses of this compound have been associated with toxic effects, such as membrane disruption and oxidative stress. These threshold effects highlight the importance of dosage in determining the biological impact of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It can be metabolized by enzymes such as lipases, which hydrolyze long-chain alkanes into smaller fatty acids. These fatty acids can then enter various metabolic pathways, including β-oxidation and the citric acid cycle, to produce energy. This compound may also influence metabolic flux by altering the availability of lipid substrates and affecting the activity of enzymes involved in lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its hydrophobic nature. It can integrate into lipid bilayers and accumulate in cell membranes, affecting their physical properties. This compound may also interact with transport proteins and binding proteins that facilitate its distribution within cells. These interactions can influence its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cell membrane due to its hydrophobic nature. It can integrate into lipid bilayers and affect membrane properties such as fluidity and permeability. This compound may also be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. These localization patterns can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontane can be synthesized through the catalytic hydrogenation of hentriacontene, a process that involves the addition of hydrogen to the unsaturated hydrocarbon in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as beeswax and plant waxes. The wax is purified through processes like distillation and crystallization to isolate this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Although this compound is already a fully saturated hydrocarbon, it can be reduced to smaller alkanes through cracking processes.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Smaller alkanes
Substitution: Halogenated alkanes
Scientific Research Applications
Hentriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the calibration of retention times.
Biology: Studied for its role in the composition of plant and animal waxes.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties.
Industry: Utilized in the production of paraffin waxes, which are used in candles, coatings, and polishes
Comparison with Similar Compounds
Nonacosane (C₂₉H₆₀): Another long-chain alkane found in beeswax and plant waxes.
Tritriacontane (C₃₃H₆₈): A longer-chain alkane with similar properties and applications.
Uniqueness of Hentriacontane: this compound is unique due to its specific chain length, which gives it distinct melting and boiling points compared to other alkanes. Its presence in a variety of natural waxes and its potential biological activities also set it apart from other similar compounds .
Properties
IUPAC Name |
hentriacontane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJAMGNYPWYUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075443 | |
Record name | Hentriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hentriacontane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
438 °C, BP: 302 °C at 15 mm Hg, 457.00 to 458.00 °C. @ 760.00 mm Hg | |
Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hentriacontane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in ethanol, benzene, chloroform; soluble in petroleum ether | |
Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 0.781 g/cu cm at 68 °C | |
Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.40X10-11 mm Hg at 25 °C (Extrapolated) | |
Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Leaves from ethyl acetate, Crystals | |
CAS No. |
630-04-6 | |
Record name | Hentriacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=630-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hentriacontane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hentriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hentriacontane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | HENTRIACONTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SDG640HL3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hentriacontane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 °C, 67.9 °C | |
Record name | n-Hentriacontane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8361 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Hentriacontane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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